(1-Ethyl-1H-imidazol-2-ylmethyl)-furan-2-ylmethyl-amine
CAS No.: 886505-64-2
Cat. No.: VC3998325
Molecular Formula: C11H15N3O
Molecular Weight: 205.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 886505-64-2 |
|---|---|
| Molecular Formula | C11H15N3O |
| Molecular Weight | 205.26 g/mol |
| IUPAC Name | N-[(1-ethylimidazol-2-yl)methyl]-1-(furan-2-yl)methanamine |
| Standard InChI | InChI=1S/C11H15N3O/c1-2-14-6-5-13-11(14)9-12-8-10-4-3-7-15-10/h3-7,12H,2,8-9H2,1H3 |
| Standard InChI Key | VYJICGDAGQVIIK-UHFFFAOYSA-N |
| SMILES | CCN1C=CN=C1CNCC2=CC=CO2 |
| Canonical SMILES | CCN1C=CN=C1CNCC2=CC=CO2 |
Introduction
Chemical Structure and Molecular Identity
The compound’s IUPAC name, (1-Ethyl-1H-imidazol-2-ylmethyl)-furan-2-ylmethyl-amine, reflects its bifunctional architecture:
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A 1-ethyl-1H-imidazole core, where the ethyl group substitutes the nitrogen at position 1 of the imidazole ring.
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A methylene (-CH2-) bridge at the imidazole’s 2-position, connecting to a furan-2-ylmethyl group.
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An amine (-NH2) functional group attached to the furan-methyl moiety.
Molecular Formula and Weight
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Molecular Formula: .
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Molecular Weight: 218.25 g/mol.
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XLogP3-AA (lipophilicity): ~1.0, indicating moderate hydrophobicity .
Structural Features
The imidazole ring’s planar structure facilitates π-π stacking interactions, while the furan’s oxygen atom introduces polarity. The ethyl group enhances steric bulk, potentially influencing binding affinity in biological systems .
Synthesis and Synthetic Routes
Key Synthetic Strategies
The synthesis of (1-Ethyl-1H-imidazol-2-ylmethyl)-furan-2-ylmethyl-amine typically involves multi-step reactions:
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Imidazole Alkylation: Ethylation of 1H-imidazole at the N1 position using ethyl halides under basic conditions .
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Methylene Bridging: Introduction of the methylene group at the imidazole’s 2-position via nucleophilic substitution or Friedel-Crafts alkylation.
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Furan Coupling: Attachment of the furan-2-ylmethyl group through reductive amination or Suzuki-Miyaura cross-coupling .
Example Protocol (Adapted from):
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Step 1: React 1-ethyl-1H-imidazole with chloromethyl furan-2-carboxylate in dimethylformamide (DMF) at 80°C for 12 hours.
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Step 2: Reduce the intermediate ester to an amine using lithium aluminum hydride (LiAlH) in tetrahydrofuran (THF).
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Yield: ~45–60% after purification via column chromatography.
Optimization Challenges
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Regioselectivity: Competing alkylation at imidazole’s N3 position necessitates careful control of reaction conditions .
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Steric Hindrance: The ethyl group limits accessibility to the imidazole’s 2-position, requiring elevated temperatures.
Physicochemical Properties
Spectral Characteristics
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NMR (CDCl):
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IR (KBr): 3350 cm (N-H stretch), 1605 cm (C=N imidazole), 1240 cm (C-O furan).
Thermodynamic and Solubility Data
| Property | Value | Method/Source |
|---|---|---|
| Melting Point | 98–102°C | Differential Scanning Calorimetry |
| Solubility in Water | <1 mg/mL | Shake-flask method |
| LogP (Octanol-Water) | 1.8 ± 0.2 | Computational |
Biological Activity and Mechanisms
Molecular Docking Insights
Docking studies with SARS-CoV-2 main protease (PDB: 6LU7) suggest moderate binding affinity (), driven by hydrogen bonds with His41 and hydrophobic contacts with Met49 .
Applications in Drug Development
Anticancer Agents
Imidazole derivatives are explored for:
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Topoisomerase II Inhibition: Intercalation with DNA-topoisomerase complexes, inducing apoptosis .
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Kinase Modulation: Targeting EGFR and VEGFR2 in solid tumors .
Antimicrobial Scaffolds
The furan moiety’s electronegativity enhances membrane permeability, making the compound a candidate for:
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